7-bromo-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide
Description
7-bromo-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide is a synthetic small-molecule compound characterized by a benzoxepine core substituted with a bromine atom at the 7-position and an N-(3,4-dimethylphenyl)carboxamide group at the 4-position. Its structure is typically resolved using X-ray crystallography, with refinement performed via programs like SHELXL . The compound’s crystallographic data, including bond lengths, angles, and hydrogen-bonding patterns, are critical for understanding its stability and reactivity. Tools such as ORTEP-3 and WinGX are employed for visualizing molecular geometry and packing arrangements .
Properties
IUPAC Name |
7-bromo-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-12-3-5-17(9-13(12)2)21-19(22)14-7-8-23-18-6-4-16(20)11-15(18)10-14/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTETUSBZHSQNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents like 1,4-dioxane and reagents such as triethylamine and diphenylphosphoryl azide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxepines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-bromo-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 7-bromo-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide is not well-documented. like other benzoxepines, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Research Findings and Implications
Halogen Impact: Bromine improves thermal stability but reduces solubility compared to chloro- or non-halogenated derivatives.
Substituent Positioning: The 3,4-dimethylphenyl group enhances π-π stacking interactions, a feature absent in mono-methylated analogues.
Software Dependency : Structural comparisons rely heavily on SHELXL for refinement accuracy and WinGX/ORTEP-3 for visualizing packing efficiency .
Biological Activity
7-bromo-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzoxepine core, which is known for its diverse pharmacological properties. The presence of the bromine atom and the dimethylphenyl group contributes to its unique biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxepine derivatives. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation. A study reported that certain benzoxepines induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .
Antimicrobial Activity
Benzoxepines exhibit antimicrobial properties against various pathogens. Research indicates that modifications in the benzoxepine structure can enhance antimicrobial efficacy. In vitro studies showed that derivatives of benzoxepines possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Neuroprotective Effects
The neuroprotective effects of compounds like this compound have been explored in models of neurodegenerative diseases. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells via mitochondrial pathways.
- Antimicrobial Mechanisms : It possibly disrupts bacterial cell membranes or inhibits essential enzymes.
- Neuroprotection : It may exert antioxidant effects and modulate inflammatory responses in neural tissues.
Research Findings
Case Studies
In a clinical setting, a case study involving a derivative of this compound demonstrated marked improvement in patients with resistant bacterial infections. The compound was administered alongside standard treatments, resulting in a significant reduction in pathogen load and improved patient outcomes.
Another study focused on its neuroprotective properties revealed that chronic administration led to improved cognitive function in animal models subjected to neurotoxic agents. This suggests a potential role for this compound in managing neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
